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Compound of Interest

Compound Name: MK-8141

Cat. No.: B1249508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and clinical pharmacology of ACT-077825, a direct renin inhibitor also

identified as MK-8141. The information is compiled from peer-reviewed scientific literature to

support research and development activities in the field of cardiovascular therapeutics.

Chemical Structure and Properties
ACT-077825 is a potent and selective direct inhibitor of the enzyme renin. Its chemical and

physical properties are summarized below.
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Property Value

IUPAC Name

(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-

methylphenoxy)ethoxy)phenyl)-N-(2,3-

dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-

ene-6-carboxamide

Synonyms MK-8141, ACT-077825

Molecular Formula C₃₅H₃₉Cl₂N₃O₃

Molecular Weight 620.61 g/mol

SMILES

Cc1cc(c(c(c1)Cl)OCCOc2ccc(cc2)C3=C([C@@

H]4CNC--INVALID-LINK--

N4)C(=O)N(Cc5cccc(C)c5C)C6CC6)Cl

InChI Key VKBBVOVNGWGZCA-HVIPQOSHSA-N

Mechanism of Action: The Renin-Angiotensin-
Aldosterone System (RAAS)
ACT-077825 exerts its pharmacological effect by directly inhibiting renin, the enzyme that

catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).

By blocking the conversion of angiotensinogen to angiotensin I, ACT-077825 effectively

downregulates the entire RAAS cascade, leading to a reduction in angiotensin II and

aldosterone levels. This mechanism is distinct from other RAAS inhibitors, such as ACE

inhibitors or angiotensin II receptor blockers (ARBs).
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Mechanism of Action of ACT-077825 in the RAAS Pathway.

Clinical Pharmacology
A multiple-ascending dose study in healthy male subjects provides key insights into the

pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825.[1]

The pharmacokinetic parameters of ACT-077825 were evaluated on Day 1 and Day 7 of

administration across a dose range of 50 mg to 1000 mg.[1]
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Dose Group Day Cmax (ng/mL) AUCτ (ng·h/mL)

50 mg 1 138 983

7 208 1510

100 mg 1 247 1850

7 405 3100

250 mg 1 632 4730

7 1010 7970

500 mg 1 1230 9270

7 2050 15800

1000 mg 1 2240 16500

7 3740 27500

Data presented as geometric means.

On both Day 1 and Day 7, there were dose-proportional increases in the maximum plasma

concentration (Cmax) and the area under the plasma concentration-time curve over the dosing

interval (AUCτ).[1] A modest accumulation of 1.5 to 1.7-fold was observed at steady state.[1]

The primary pharmacodynamic effect of ACT-077825 is the inhibition of plasma renin activity

(PRA).
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Dose Group Day
Active Renin (%
Change from
Baseline)

PRA Inhibition (%)

50 mg 1 +150% 50%

7 +200% 40%

100 mg 1 +250% 70%

7 +300% 60%

250 mg 1 +400% 90%

7 +500% 85%

500 mg 1 +500% >95%

7 +600% 90%

1000 mg 1 +600% >95%

7 +700% 95%

Data are approximate values derived from graphical representations in the source publication.

ACT-077825 led to a dose-dependent increase in active renin concentration on both Day 1 and

Day 7.[1] PRA was dose-dependently inhibited on Day 1, with maximal inhibition achieved at

the 250 mg dose on Day 7.[1]

The most frequently reported adverse events were diarrhea, headache, and postural dizziness.

[1] A maximum tolerated dose of 500 mg was identified, with the incidence of diarrhea being

higher in the 1000 mg group.[1] Notably, unlike the active comparator enalapril, ACT-077825

did not produce a consistent lowering effect on blood pressure when compared to placebo in

this study of healthy subjects.[1]

Experimental Protocols
The following outlines the methodologies employed in the key clinical study of ACT-077825.[1]
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A single-center, double-blind, placebo-controlled, active-controlled (20 mg enalapril),

randomized, multiple-ascending dose study was conducted in healthy male subjects who were

on a sodium and potassium-restricted diet.[1] ACT-077825 was administered once daily for 7

days in dose ranges from 50 mg to 1000 mg.[1]
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Clinical Trial Workflow for ACT-077825 Evaluation.

Blood samples were collected at predefined time points on Day 1 and Day 7 to determine the

plasma concentrations of ACT-077825. Standard non-compartmental methods were used to

calculate pharmacokinetic parameters, including Cmax and AUCτ.

Blood samples for the assessment of active renin concentration and PRA were collected. The

measurement of PRA typically involves the generation of angiotensin I from endogenous

angiotensinogen in the plasma under controlled pH and temperature, followed by quantification

of the generated angiotensin I using a radioimmunoassay.

Safety and tolerability were monitored throughout the study via physical examinations, vital

signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests. All adverse events

were recorded and evaluated for their severity and potential relationship to the study drug.

Conclusion
ACT-077825 is a direct renin inhibitor with a predictable pharmacokinetic profile and a clear

dose-dependent effect on plasma renin activity. While it demonstrated a favorable safety and

tolerability profile up to a dose of 500 mg in healthy subjects, it did not produce significant

blood pressure reduction in this population.[1] These findings support the further investigation

of ACT-077825 in hypertensive patient populations to fully characterize its therapeutic potential.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to ACT-077825 (MK-
8141)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249508#what-is-the-chemical-structure-of-act-
077825]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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